

Application Notes and Protocols: Dosing and Administration of Xamoterol Hemifumarate in Canines

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Compound of Interest

Compound Name: Xamoterol Hemifumarate

Cat. No.: B15616207

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Introduction

Xamoterol hemifumarate is a potent and selective β 1-adrenoceptor partial agonist. Its unique pharmacological profile allows it to act as either a stimulant or a blocker of the β 1-adrenergic receptors, depending on the level of sympathetic tone. At rest or in conditions of low sympathetic activity, xamoterol exhibits a modest positive inotropic and chronotropic effect.[1][2] Conversely, during exercise or in states of high sympathetic activity, it competitively antagonizes the effects of endogenous catecholamines, thereby preventing excessive cardiac stimulation.[1][2] This dual action makes it a subject of interest in cardiovascular research, particularly in the context of heart failure and myocardial ischemia.[1][3][4]

These application notes provide a comprehensive overview of the dosing and administration of **xamoterol hemifumarate** in canine models, based on a review of preclinical studies. The information is intended to guide researchers in designing and executing studies to further elucidate the therapeutic potential of this compound.

Data Presentation

Intravenous Dosing of Xamoterol in Canines

The following table summarizes the intravenous doses of xamoterol administered in canine studies and the observed hemodynamic effects.

Dose	Canine Model	Key Observed Effects	Reference
30 µg/kg	Anesthetized, open-chest dogs with partial coronary occlusion	Increased ischemic myocardial pH. No marked effect on hemodynamic parameters in non-ischemic hearts.	[5][6]
70 µg/kg	Anesthetized, open-chest dogs with partial coronary occlusion	Increased ischemic myocardial pH. No marked effect on hemodynamic parameters in non-ischemic hearts.	[5][6]
100 µg/kg	Anesthetized, open-chest dogs with reperfused myocardium	Recruited an inotropic reserve in the acutely failing, reperfused myocardium.	[3]
200 µg/kg	Anesthetized, open-chest dogs with partial coronary occlusion	Did not increase ischemic myocardial pH. Increased contractile force and heart rate in non-ischemic hearts.	[5][6]
350 µg/kg	Anesthetized dogs with acute coronary occlusion	Increased maximum LV dP/dt by 62% and aortic flow by 52%. Decreased LV end-diastolic pressure. Did not change heart rate or peak LV pressure.	[1]
0.2 mg/kg	Chronically instrumented exercising dogs	At rest, showed a positive inotropic effect. Shifted the	[4]

		isoprenaline dose-response curve to the right by a factor of 1.31.
1 mg/kg	Chronically instrumented exercising dogs	At rest, exhibited marked chronotropic and positive inotropic effects. Increased cardiac output and left ventricular power. [4] Shifted the isoprenaline dose-response curve to the right by a factor of 3.05.

Pharmacokinetic Parameters of Xamoterol in Humans (Canine Data Not Available)

Disclaimer: The following pharmacokinetic data for xamoterol was obtained from studies in healthy human volunteers and patients with chronic heart failure. These values may not be directly applicable to canines and should be used with caution as an estimate. Further pharmacokinetic studies in canines are required for accurate characterization.

Parameter	Intravenous Administration	Oral Administration	Reference
Elimination Half-life	7.4 - 7.7 hours	16 hours	[7]
Total Body Clearance	224 - 228 ml/min	-	[7]
Volume of Distribution (steady-state)	48 - 56 L	-	[7]
Absolute Bioavailability	-	5%	[7]
Time to Peak Plasma Concentration	-	1 - 2.5 hours	[7]
Unchanged Drug Recovered in Urine	62 - 72.5%	-	[7]

Experimental Protocols

General Protocol for Intravenous Administration and Hemodynamic Monitoring in Anesthetized Canines

This protocol is a synthesized methodology based on several cited studies.[1][3][5]

1. Animal Preparation:

- Adult mongrel dogs of either sex are fasted overnight with free access to water.
- Anesthesia is induced with an appropriate agent (e.g., sodium pentobarbital) and maintained throughout the experiment.
- The animals are intubated and ventilated with room air supplemented with oxygen.
- A catheter is placed in a femoral artery for monitoring systemic arterial blood pressure.
- A catheter is placed in a femoral vein for drug and fluid administration.
- For detailed hemodynamic monitoring, a left thoracotomy is performed, and catheters are placed in the left atrium and left ventricle for pressure measurements.
- Cardiac output can be measured using an electromagnetic flow probe placed around the ascending aorta.

2. Xamoterol Hemifumarate Administration:

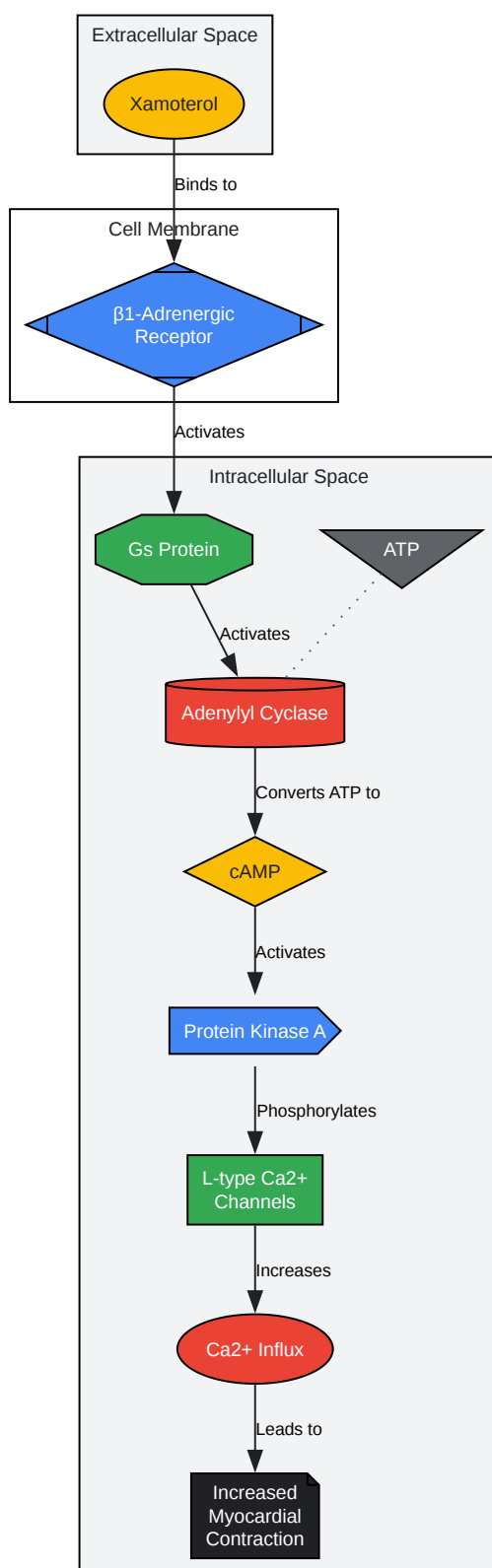
- **Xamoterol hemifumarate** is dissolved in a suitable vehicle (e.g., sterile saline).
- The desired dose is administered as a slow intravenous bolus over a defined period (e.g., 1-2 minutes) or as a continuous infusion.

3. Data Collection and Analysis:

- Baseline hemodynamic parameters (heart rate, blood pressure, left ventricular pressures, cardiac output) are recorded for a stabilization period before drug administration.
- Hemodynamic parameters are continuously monitored and recorded at specific time points following xamoterol administration.
- Data are analyzed using appropriate statistical methods to determine the effects of xamoterol on cardiovascular function.

Mandatory Visualization

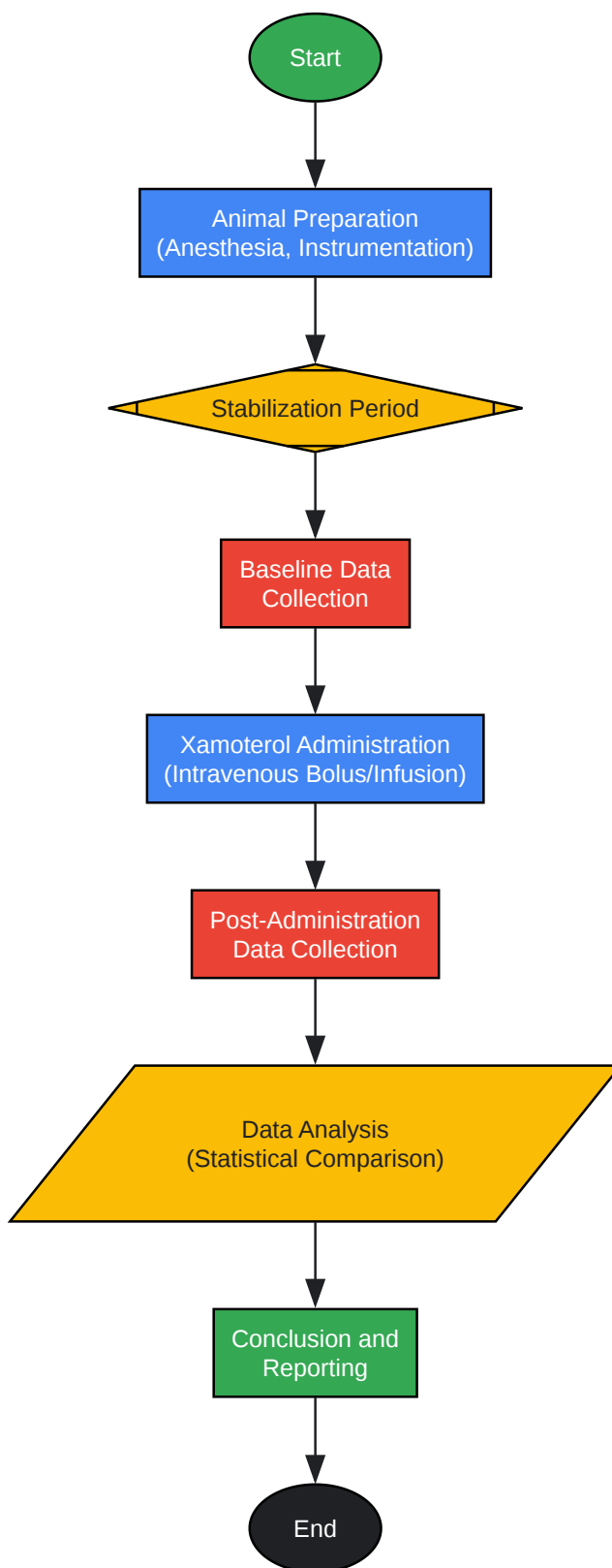
Signaling Pathway of Xamoterol at the β 1-Adrenergic Receptor



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Caption: Xamoterol's β_1 -adrenergic receptor signaling cascade.

Experimental Workflow for Evaluating Xamoterol in a Canine Model



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Caption: Experimental workflow for canine xamoterol studies.

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